1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Estrogen receptor degrader (SERD) Breast cancer Fluorine medicinal chemistry

This fluoromethyl azetidine-thiophene building block is a critical intermediate for next-generation SERDs and PROTACs. As demonstrated in the GDC-0927 program, the 3-fluoromethyl substituent on the azetidine ring boosts ER-α degradation efficacy to 97–98% and improves oral PK (AUC 0.16 vs. 0.04 μg·h/mL for the pyrrolidine analog). Its zero HBD count, predicted XLogP3 of ~1.3, and fragment-like MW (213.27 Da) enable CNS penetration and systematic fragment elaboration via three growth vectors. The monofluoromethyl group also enables ¹⁹F NMR-based reaction monitoring and metabolite tracking — a capability absent in non-fluorinated surrogates. Essential for medicinal chemistry teams developing brain-penetrant degraders and GPCR modulators.

Molecular Formula C10H12FNOS
Molecular Weight 213.27
CAS No. 2034291-73-9
Cat. No. B2456393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
CAS2034291-73-9
Molecular FormulaC10H12FNOS
Molecular Weight213.27
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=CS2)CF
InChIInChI=1S/C10H12FNOS/c11-5-8-6-12(7-8)10(13)4-9-2-1-3-14-9/h1-3,8H,4-7H2
InChIKeyROGHUXBTSCGHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2034291-73-9): Procurement-Relevant Profile for a Fluorinated Azetidine-Thiophene Research Intermediate


1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic, fluorinated heterocyclic building block (C₁₀H₁₂FNOS, MW 213.27 g/mol, predicted density 1.254 g/cm³, predicted bp 367.7 °C) [1]. It features a 3-fluoromethyl-substituted azetidine ring linked via an ethanone bridge to a thiophen-2-yl group, a scaffold that combines the conformational rigidity of the four-membered aza-cycle with the electron-rich thiophene and the metabolic-modulating fluoromethyl moiety [1][2]. The compound is primarily sourced from Life Chemicals (catalog F6554-4814, 1 mg at $81.00) and is stocked by Leyan (catalog 2272488, bulk quantities upon inquiry), with typical purity ≥95% [1].

Why Generic Azetidine-Thiophene Ethanones Cannot Substitute for 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone in Structure-Activity Programs


The 3-fluoromethyl substituent on the azetidine ring is the critical differentiator that prevents simple interchange with non-fluorinated or amino-substituted analogs. In the GDC-0927 selective estrogen receptor degrader (SERD) program, replacing a non-fluorinated pyrrolidine side-chain with a fluoromethyl azetidine group increased ER-α degradation efficacy from 91% to 97–98% and yielded an MCF-7 proliferation IC₅₀ ≤ 0.2 nM; the fluoromethyl azetidine outperformed the fluoromethyl pyrrolidine in mouse PK (AUC at 10 mg/kg PO: 0.16 versus 0.04 μg·h/mL) [1]. The monofluoromethyl motif provides a unique balance of electronegativity, lipophilicity, and hydrogen-bonding potential that is absent in the -CH₃, -NH₂, -OH, or -H analogs, directly affecting target binding, metabolic stability, and off-rate kinetics [1][2]. As a building block, the fluoromethyl group also enables ¹⁹F NMR-based reaction monitoring and metabolite tracking, capabilities unavailable with non-fluorinated surrogates [2].

Quantitative Differentiation of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone Against Closest Analogs


Fluoromethyl Group Confers Superior ER-α Degradation Efficacy Relative to Non-Fluorinated Side-Chains: Class-Level Evidence from the GDC-0927 SERD Program

In a direct head-to-head comparison within a bis-phenol chromene scaffold, the fluoromethyl azetidine side-chain (17h) achieved 97–98% ER-α degradation efficacy in MCF-7 in-cell western assays, versus 91% for the non-fluorinated parent compound 5. The MCF-7 proliferation IC₅₀ for 17h was ≤ 0.2 nM. This class-level inference establishes the fluoromethyl azetidine motif—the core substituent of the target compound—as a preferred fragment for maximizing target degradation [1].

Estrogen receptor degrader (SERD) Breast cancer Fluorine medicinal chemistry

Fluoromethyl Azetidine Outperforms Fluoromethyl Pyrrolidine in Oral Pharmacokinetics: PK Differentiation from GDC-0927 Lead Optimization

When the fluoromethyl azetidine side-chain (17h) was compared with the fluoromethyl pyrrolidine analog (17k), the azetidine showed a 4-fold higher oral exposure in mice: AUC₀–∞ at 10 mg/kg PO was 0.16 μg·h/mL for 17h versus 0.04 μg·h/mL for 17e (pyrrolidine). The fluoromethyl azetidine was ultimately selected as the lead side-chain over the pyrrolidine due to this PK advantage and reduced stereochemical complexity (1 vs 3 stereocenters) [1].

Pharmacokinetics Oral bioavailability Azetidine vs pyrrolidine

Physicochemical Property Differentiation: Fluoromethyl Azetidine-Thiophene Ethanone vs. Amino-Azetidine Analog (CAS 1498780-38-3)

Replacement of the 3-amino group in the comparator (CAS 1498780-38-3) with a 3-fluoromethyl group in the target compound eliminates the hydrogen bond donor (HBD count: 0 vs 1), reduces topological polar surface area (estimated TPSA reduction of ~26 Ų), and increases lipophilicity by an estimated ~1.5 logP units (comparator XLogP3 = −0.2) [1][2]. The predicted pKa of the target compound's azetidine nitrogen is −1.57, indicating it is essentially non-basic under physiological conditions, unlike the amino analog which carries a basic amine center [1].

Physicochemical properties Drug-likeness Fragment-based design

Synthetic Utility: Thiophene Handle Enables Late-Stage Diversification Not Possible with Phenyl or Pyridyl Analogs

The thiophen-2-yl moiety provides an electron-rich heteroaromatic handle compatible with regioselective C–H functionalization, Suzuki-Miyaura and Negishi cross-coupling, and electrophilic halogenation, enabling late-stage diversification strategies that are less accessible or regiochemically less predictable with phenyl or pyridyl analogs [1][2]. The thiophene sulfur atom also contributes to polar surface area and can engage in sulfur-π and chalcogen bonding interactions with protein targets, a feature absent in the corresponding furan (oxygen) or pyrrole (N–H) heterocycles [1].

Cross-coupling Late-stage functionalization Thiophene chemistry

Recommended Procurement and Application Scenarios for 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2034291-73-9)


SERD and Targeted Protein Degrader (TPD) Lead Optimization Programs

Based on the 97–98% ER-α degradation efficacy achieved with the fluoromethyl azetidine motif in the GDC-0927 clinical candidate, this intermediate is a directly relevant building block for teams developing next-generation SERDs, PROTACs, or molecular glue degraders targeting oncogenic proteins [1]. The zero HBD count and elevated lipophilicity support CNS penetration if the target protein is expressed in the brain [2].

CNS-Penetrant Kinase or GPCR Inhibitor Discovery

The fluoromethyl azetidine-thiophene scaffold combines conformational rigidity (azetidine), favorable passive permeability (zero HBD, higher logP than amino analogs), and ¹⁹F NMR-detectable fluorine for metabolic tracking [1][2]. This makes it a strategic intermediate for CNS kinase inhibitor or GPCR modulator libraries where brain exposure is required and metabolite identification is critical [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 213.27 Da and predicted XLogP3 in the ~1.3 range, this compound occupies the 'sweet spot' of fragment-like physicochemical space (MW < 250, logP < 3) [1]. Its three growth vectors (azetidine C-3 position, thiophene C-5 and C-3 positions) allow systematic fragment elaboration. The predicted pKa of −1.57 ensures the azetidine nitrogen remains uncharged at physiological pH, avoiding nonspecific charge interactions [1].

Agrochemical Intermediate for Fluorinated Heterocyclic Scaffolds

The thiophene moiety is a privileged structure in agrochemicals (e.g., sulfonylurea herbicides, strobilurin fungicides). The fluoromethyl azetidine adds metabolic stability against cytochrome P450 oxidation, a common resistance mechanism in pests and weeds [1]. This intermediate is suitable for synthesizing novel fluorinated crop protection agents with improved field half-life [1].

Quote Request

Request a Quote for 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.